molecular formula C9H6Cl2N2S B11782453 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride

Cat. No.: B11782453
M. Wt: 245.13 g/mol
InChI Key: MPGLOEICILNHNX-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H5ClN2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scaling up this process could be feasible, given the efficiency and high yields reported in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzothiophene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Triethylamine: Used as a base in the synthesis process.

    Dimethyl Sulfoxide (DMSO): Used as a solvent in the synthesis process.

    Microwave Irradiation: Used to accelerate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the active site of the kinase enzyme, thereby inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile: The non-hydrochloride form of the compound.

    3-Aminobenzo[b]thiophene: A similar compound with different substituents on the benzothiophene ring.

    2-Amino-3-chlorobenzo[b]thiophene: Another derivative with the amino and chloro groups in different positions.

Uniqueness

2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both amino and chloro groups on the benzothiophene ring allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

2-amino-6-chloro-1-benzothiophene-3-carbonitrile;hydrochloride

InChI

InChI=1S/C9H5ClN2S.ClH/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5;/h1-3H,12H2;1H

InChI Key

MPGLOEICILNHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2C#N)N.Cl

Origin of Product

United States

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